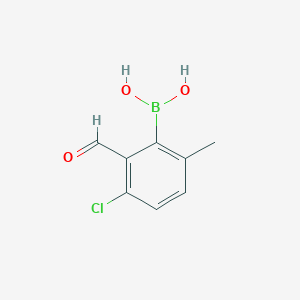
5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2555544-30-2 . Its IUPAC name is 2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde . It has a molecular weight of 280.1 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-17)12(7-9)18-5/h6-8H,1-5H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they have been used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.1 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester has a number of scientific research applications. It is used as a reagent in peptide synthesis, as a labeling agent for proteins, and as a cross-linker for carbohydrates. It can also be used to modify the structure of proteins and carbohydrates, and to study the structure and function of biological macromolecules.
Wirkmechanismus
Mode of Action
Boronic esters, in general, are these compounds are usually used and the authors like anyways, are used in organic synthesis .
Biochemical Pathways
Boronic esters are known to be involved in various chemical transformations where the valuable boron moiety remains in the product .
Pharmacokinetics
For instance, pinacol boronic esters are usually bench stable, easy to purify, and often even commercially available .
Action Environment
The action of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly influence the compound’s action, efficacy, and stability.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester in lab experiments is its stability and water-solubility. This makes it easy to use and store, and it can be used in a wide range of experiments. The main limitation of this compound is its toxicity; it is toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
The future of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester is promising, as it has a number of potential applications. Some of the potential future directions for this compound include its use in the study of protein-protein interactions, the development of new drugs, and the study of carbohydrate structure and function. Additionally, this compound could be used to modify proteins and carbohydrates in order to improve their properties, and it could be used to study the effects of drugs on proteins and carbohydrates.
Synthesemethoden
The synthesis of 5-Fluoro-4-formyl-3-methoxyphenylboronic acid pinacol ester is relatively straightforward. The starting material is an aryl boronic acid, such as 5-fluoro-4-formyl-3-methoxyphenylboronic acid (FMPBA). This is reacted with a pinacol ester, such as pinacol ester of 4-hydroxybenzoic acid (PHBA) in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature, and the resulting product is this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-17)12(7-9)18-5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIUIBXGMXGJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)











